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Compound of Interest

Compound Name: 2,3,5-Trimethylhexane

Cat. No.: B089830

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
2,3,5-trimethylhexane (CAS No: 1069-53-0), a saturated branched-chain alkane. The
following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) characteristics, presented in a clear, tabular format for ease of reference
and comparison. Detailed experimental protocols are provided as illustrative examples for the
acquisition of such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of public experimental NMR data for 2,3,5-trimethylhexane, the
following tables present predicted *H and 3C NMR spectral data. These predictions are based
on computational algorithms that analyze the molecule's structure to estimate chemical shifts.

Predicted *H NMR Data

The proton NMR spectrum of 2,3,5-trimethylhexane is characterized by a number of
overlapping signals in the upfield region, typical for aliphatic compounds.
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N Chemical Shift (5, Multiplicity Integration
ppm) (Predicted) (Predicted) (Predicted)

CHs (on C2) 0.85 Doublet 3H

CHs (on C3) 0.83 Doublet 3H

CHs (on C5) 0.86 Doublet 6H

CH (on C2) 1.55 Multiplet 1H

CH (on C3) 1.35 Multiplet 1H

CHz (on C4) 1.15 Multiplet 2H

CH (on C5) 1.65 Multiplet 1H

Predicted **C NMR Data

The predicted 13C NMR spectrum provides insight into the carbon framework of the molecule.

Carbon Atom Chemical Shift (6, ppm) (Predicted)
Cl(onC2) 22.7
Cc2 32.0
C3 36.5
C4 45.3
C5 25.2
C6 22.7
C7 (on C3) 16.5
C8 (on Cb) 22.7
C9 (on C5) 22.7

Infrared (IR) Spectroscopy

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The gas-phase infrared spectrum of 2,3,5-trimethylhexane is dominated by absorptions

corresponding to C-H stretching and bending vibrations.[1]

Wavenumber (cm~?) Assignment Intensity
~2960 C-H Asymmetric Stretch Strong
~2870 C-H Symmetric Stretch Strong
~1465 C-H Bend (Scissoring) Medium
~1380 C-H Bend (Methyl Rock) Medium

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2,3,5-trimethylhexane shows a characteristic

fragmentation pattern for a branched alkane. The molecular ion peak is often of low

abundance.[2]

miz Relative Abundance (%) Assighment

43 100 [CsH7]* (Base Peak)

57 85 [CaHo]*

71 50 [CsH11]*

85 20 [CeHu3]*

128 <5 [CoH20]* (Molecular lon)

Experimental Protocols

The following are illustrative protocols for the acquisition of spectroscopic data for a volatile

liquid alkane such as 2,3,5-trimethylhexane.

NMR Spectroscopy (lllustrative Protocol)

o Sample Preparation: A sample of 2,3,5-trimethylhexane (5-10 mg for *H, 20-50 mg for 13C)

is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a
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5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal
standard (& = 0.00 ppm).

e Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

e 1H NMR Acquisition Parameters:

o Pulse Sequence: A standard single-pulse sequence.

o Spectral Width: 0-10 ppm.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 8-16.

e 13C NMR Acquisition Parameters:

o Pulse Sequence: A proton-decoupled single-pulse sequence.

[e]

Spectral Width: 0-50 ppm.

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 512-2048 (or more, depending on concentration).

o Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

IR Spectroscopy (lllustrative Protocol)

o Sample Preparation: For a liquid sample like 2,3,5-trimethylhexane, a thin film is prepared
by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium
bromide (KBr) plates.

¢ Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
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e Acquisition Parameters:
o Spectral Range: 4000-400 cm~1,
o Resolution: 4 cm™1,
o Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

» Data Processing: A background spectrum of the clean salt plates is first recorded and
subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
(lllustrative Protocol)

o Sample Preparation: A dilute solution of 2,3,5-trimethylhexane is prepared in a volatile
solvent such as hexane or pentane.

¢ Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

¢ Gas Chromatography (GC) Conditions:

o Column: A nonpolar capillary column (e.g., DB-1 or HP-5ms), 30 m x 0.25 mm ID, 0.25 pym
film thickness.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
o Injector Temperature: 250 °C.

o Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at a
rate of 10 °C/min.

e Mass Spectrometry (MS) Conditions:
o lonization Mode: Electron lonization (EIl) at 70 eV.

o Source Temperature: 230 °C.
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o Mass Range: m/z 35-200.

o Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of
2,3,5-trimethylhexane. The mass spectrum corresponding to this peak is then extracted and
analyzed for its fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.

Spectroscopic Analysis Data Acquisition & Processing

1L g Mass Spectrometry =
Sample Preparation Interpretation & Structure Elucidation
A
2,3,5-Trimethylhexane P Dilution / Neat Sample 1 g R Spectroscopy L R Spectrum P Information
L g NMR Spectroscopy L g 'H &13C Spectra

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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